molecular formula C16H18O3 B6225493 3-(trimethoxymethyl)-1,1'-biphenyl CAS No. 1627738-20-8

3-(trimethoxymethyl)-1,1'-biphenyl

Cat. No.: B6225493
CAS No.: 1627738-20-8
M. Wt: 258.31 g/mol
InChI Key: SJQNPJHSLICZMB-UHFFFAOYSA-N
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Description

3-(Trimethoxymethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a trimethoxymethyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trimethoxymethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a trimethoxymethyl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods: Industrial production of 3-(trimethoxymethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl core.

Scientific Research Applications

3-(Trimethoxymethyl)-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(trimethoxymethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Trimethoxymethyl)-1,1’-biphenyl is unique due to its biphenyl core and trimethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science.

Biological Activity

3-(Trimethoxymethyl)-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of three methoxy groups, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}O3_3
  • CAS Number : 1627738-20-8

This compound's structure allows for significant interactions with biological targets due to its lipophilicity and ability to form hydrogen bonds through the methoxy groups.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of biphenyl derivatives, including this compound. Research indicates that compounds in this class exhibit potent activity against antibiotic-resistant strains of both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMechanism
This compoundVarious resistant strainsInhibition of bacterial cell wall synthesis

In a study evaluating multiple biphenyl derivatives, certain compounds demonstrated significant antibacterial effects, suggesting that modifications to the biphenyl structure can enhance activity against resistant pathogens .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Indicate the concentration required to inhibit cell growth by 50%.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Cell cycle arrest at G2/M phase

These findings suggest that this compound may serve as a lead compound for further development in antitumor therapies .

The biological activity of this compound is believed to be mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and tumor growth.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis and cell proliferation pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of biphenyl derivatives. For instance:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized a series of biphenyl derivatives and evaluated their antibacterial activity against resistant strains.
    • Results indicated that structural modifications significantly enhanced antibacterial efficacy .
  • Antitumor Activity Assessment :
    • A series of experiments were conducted on different cancer cell lines to assess the cytotoxic effects.
    • The results demonstrated that certain derivatives exhibited promising antitumor activity, warranting further investigation into their mechanisms .

Properties

CAS No.

1627738-20-8

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-phenyl-3-(trimethoxymethyl)benzene

InChI

InChI=1S/C16H18O3/c1-17-16(18-2,19-3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3

InChI Key

SJQNPJHSLICZMB-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC(=C1)C2=CC=CC=C2)(OC)OC

Purity

95

Origin of Product

United States

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